

# Hodgkinsine Alkaloid: A Technical Overview

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Hodgkinsine

CAS No.: 18210-71-4

Cat. No.: S571386

Get Quote

The following sections provide a detailed technical profile of the **hodgkinsine** alkaloid, summarizing its chemical characteristics, natural sources, and pharmacological properties.

## Chemical Structure and Properties

**Hodgkinsine** is a complex, high molecular weight alkaloid composed of three pyrrolidinoindoline monomeric units [1]. Its structure features multiple chiral centers, leading to the existence of many potential stereoisomers, which has been a significant focus of synthetic and structure-activity relationship (SAR) studies [1].

### Core Chemical & Physical Data

Property	Description
IUPAC Name	(3aR,8bR)-5,8b-bis[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole [1]
Chemical Formula	$C_{33}H_{38}N_6$ [1]
Molecular Mass	518.709 g·mol <sup>-1</sup> [1]
Chemical Classification	Trimeric pyrrolidinoindoline alkaloid (cyclotryptamine) [1] [2]

| **Key Structural Features** | - Three pyrrolidinoindoline subunits

- Multiple chiral centers
- Complex polycyclic structure [1] |

## Natural Sources and Related Alkaloids

**Hodgkinsine** is found in specific plants from the Rubiaceae family, primarily in the genus *Psychotria*, and was first isolated from *Hodgkinsonia frutescens* [2].

### Documented Natural Sources of Hodgkinsine

Plant Source	Family	Notes
<i>Psychotria colorata</i>	Rubiaceae	A key source; used in traditional medicine for its analgesic effects [1].
<i>Psychotria lyciiflora</i>	Rubiaceae	Confirmed to contain hodgkinsine [1] [2].
<i>Psychotria oleoides</i>	Rubiaceae	A known source of hodgkinsine and related polymers [2].
<i>Calycodendron milnei</i>	Rubiaceae	Hodgkinsine is found alongside higher-order polymers [2].

**Hodgkinsine** is part of a broader class of **cyclotryptamine alkaloids**, which range from dimers to complex octamers [2]. Key related compounds include:

- **Dimers:** Chimonanthine, calycanthine [2].
- **Trimers:** **Hodgkinsine**, calycosidine (into which **hodgkinsine** can transform under mild acidic conditions) [2].
- **Tetramers:** Quadrigemines A, B, and C, psycholeine (may be an artifact from quadrigemine C) [2].
- **Pentamers and larger:** Psychotridine, isopsychotridines A-C, vatamine, and vatamidine (polymers with six, seven, and eight units) [2].

## Pharmacological Profile and Mechanism of Action

**Hodgkinsine** has been investigated for several biological activities, with its analgesic (antinociceptive) properties being the most studied [1]. It exhibits a unique dual mechanism, which is rare among naturally occurring compounds.

### Pharmacological Activities of Hodgkinsine

Activity	Reported Findings / Potential Mechanism
<b>Analgesia (Antinociception)</b>	Primary researched effect; contributes to the traditional use of <i>P. colorata</i> [1].
<b>Mu Opioid Receptor Agonism</b>	One component of its analgesic action, a mechanism shared with morphine [1].
<b>NMDA Receptor Antagonism</b>	Second component of its analgesic action, a mechanism shared with ketamine [1].
<b>Antiviral, Antibacterial, Antifungal</b>	Documented effects, though not the main focus of research [1].
<b>Cytotoxicity</b>	Higher-order polymers (tetramers, pentamers) show strong, dose-dependent cytotoxicity on human leukemic and rat hepatoma cell lines [2].

The following diagram illustrates the dual signaling pathway responsible for **hodgkinsine**'s analgesic effects:



[Click to download full resolution via product page](#)

*Hodgkinsine's dual analgesic mechanism targets opioid and NMDA receptor pathways.*

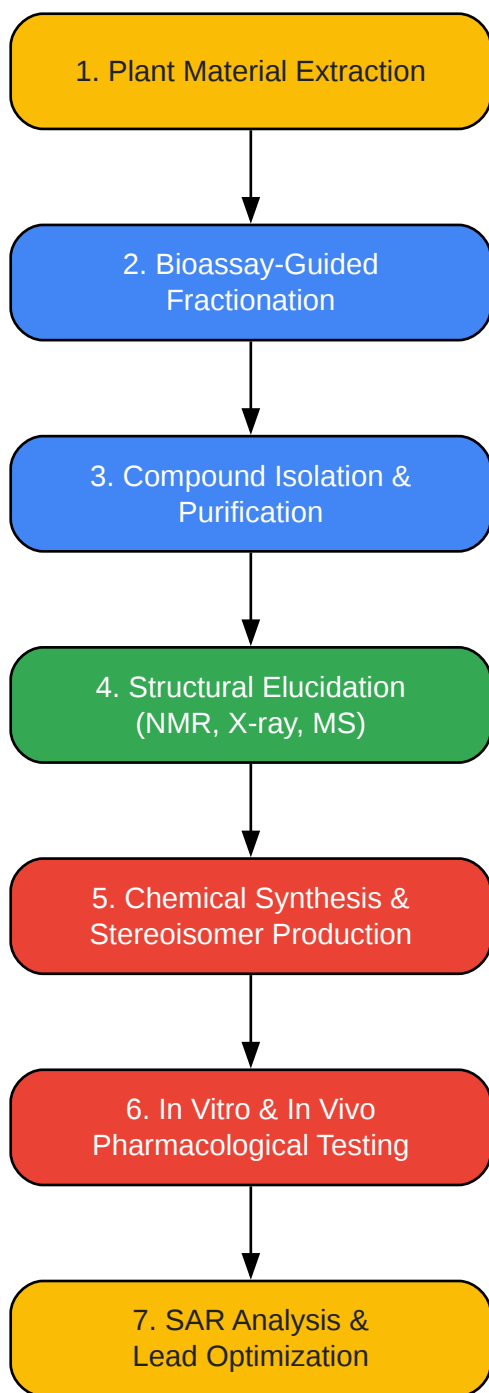
## Research and Experimental Insights

A significant body of research has focused on synthesizing **hodgkinsine** and its stereoisomers to elucidate its structure-activity relationships (SAR) and therapeutic potential.

## Key Experimental Findings

- **Synthetic Studies:** Research has successfully achieved the **enantioselective total synthesis** of **hodgkinsine** and **hodgkinsine B**, confirming the absolute configuration of the natural product [1]. Synthesis of all low-energy stereoisomers has been performed to assess their antinociceptive activity [1].
- **Structure-Activity Relationship (SAR):** Studies indicate that the specific spatial arrangement of the trimeric structure (stereochemistry) is crucial for its potent biological activity. Synthetic derivatives and isomers have been created to probe these relationships [1].
- **Antinociceptive Assays:** **In vivo** models, such as the formalin test in mice, have been used to evaluate the analgesic profile of **hodgkinsine** and its synthetic analogs [1]. One study synthesized chimonanthines and pyrrolidinoindoline-type alkaloids to assess their antinociceptive activity [1].

The general workflow for this type of pharmacological research is summarized below:



[Click to download full resolution via product page](#)

*General experimental workflow for **hodgkinsine** research from discovery to analysis.*

## Potential and Current Research Status

**Hodgkinsine** represents a promising lead compound due to its unique dual mechanism, which could potentially lead to analgesics with improved efficacy and/or reduced side-effect profiles compared to single-target drugs like morphine [1].

However, several challenges remain for its development:

- **Complex Synthesis:** Its intricate structure with multiple chiral centers makes synthesis difficult, though significant progress has been made [1].
- **Toxicity Considerations:** While **hodgkinsine** itself has been studied for analgesia, related higher-order polymers in its plant sources show **potent cytotoxicity** [2]. This underscores the need for thorough toxicological evaluation.
- **Limited Data:** Publicly available information, particularly on pharmacokinetics, chronic toxicity, and clinical studies, is very limited. The most recent primary research cited in the available literature is from 2007 [1].

## Research Gaps and Future Directions

This technical guide is based on the most current information found via search. However, a key finding is that the most recent experimental data cited in these sources is from **2007** [1]. To advance the field, future research should focus on:

- Utilizing modern synthetic and analytical techniques for further SAR studies.
- Conducting detailed **ADMET** (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling.
- Investigating its effects in chronic pain models.
- Exploring potential synergistic effects with other analgesics.

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Hodgkinsine [en.wikipedia.org]
2. Hodgkinsine - an overview | ScienceDirect Topics [sciencedirect.com]

To cite this document: Smolecule. [Hodgkinsine Alkaloid: A Technical Overview]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b571386#hodgkinsine-alkaloid-structure>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)